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molecular formula C12H18N4O5S B8627159 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide

4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide

Cat. No. B8627159
M. Wt: 330.36 g/mol
InChI Key: YUIDEHBYBLHMEW-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 134A (158 mg) in anhydrous N,N-dimethylformamide (4 mL) was added sodium carbonate (64 mg) and methyl iodide (78 mg). After stirring overnight at room temperature, the mixture was evaporated to dryness. The crude product was then absorbed on silica gel (6 g) and purified on a silica gel column eluting with 10% methanol in dichloromethane to give the title compound.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:17])=[O:16])=[CH:11][C:10]=2[N+:19]([O-:21])=[O:20])[CH2:2]1.[C:22](=O)([O-])[O-].[Na+].[Na+].CI>CN(C)C=O>[CH3:22][N:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:16])=[O:17])=[CH:11][C:10]=2[N+:19]([O-:21])=[O:20])[CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
N1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Name
Quantity
64 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
78 mg
Type
reactant
Smiles
CI
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was then absorbed on silica gel (6 g)
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column
WASH
Type
WASH
Details
eluting with 10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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